![molecular formula C14H16N4O3 B5063794 1-[(5-nitro-2-furyl)methyl]-4-(2-pyridinyl)piperazine](/img/structure/B5063794.png)
1-[(5-nitro-2-furyl)methyl]-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(5-nitro-2-furyl)methyl]-4-(2-pyridinyl)piperazine, commonly known as Furazolidone, is a synthetic nitrofuran compound that has been used as an antibacterial and antiprotozoal agent since the 1950s. It has been found to be effective against a wide range of bacteria and protozoa, making it a useful tool in scientific research.
Mécanisme D'action
Furazolidone exerts its antibacterial and antiprotozoal effects by inhibiting the activity of enzymes involved in the electron transport chain of the microorganisms. This results in the accumulation of reactive oxygen species, which damage the microbial cells. Furazolidone has also been found to inhibit the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
Furazolidone has been found to have various biochemical and physiological effects. It has been shown to increase the levels of nitric oxide in the body, which has been implicated in the regulation of various physiological processes, including blood pressure and immune function. Furazolidone has also been found to have anti-inflammatory effects, which may contribute to its therapeutic effects in certain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
Furazolidone has several advantages for use in lab experiments. It is relatively inexpensive and readily available, making it a useful tool for researchers. It is also effective against a wide range of microorganisms, allowing for broad-spectrum antimicrobial testing. However, Furazolidone also has some limitations. It has been found to be cytotoxic in some cell lines, which may limit its use in certain experiments. It also has a relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several future directions for the use of Furazolidone in scientific research. One area of interest is the development of new formulations of Furazolidone that may improve its pharmacokinetic properties and reduce toxicity. Another area of interest is the investigation of the potential therapeutic effects of Furazolidone in various conditions, including inflammatory bowel disease and certain cancers. Additionally, the mechanism of action of Furazolidone on monoamine oxidase and its potential effects on neurotransmitter metabolism warrant further investigation.
Conclusion
In conclusion, Furazolidone is a synthetic nitrofuran compound that has been extensively used in scientific research due to its antibacterial and antiprotozoal properties. It has a well-established synthesis method and has been found to be effective against a wide range of microorganisms. Furazolidone has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the use of Furazolidone in scientific research, including the development of new formulations and investigation of its potential therapeutic effects in various conditions.
Méthodes De Synthèse
The synthesis of Furazolidone involves the reaction of 2-aminopyridine with 5-nitro-2-furaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with piperazine to yield Furazolidone. The synthesis method has been well-established and is widely used in the production of Furazolidone for scientific research purposes.
Applications De Recherche Scientifique
Furazolidone has been extensively used in scientific research due to its antibacterial and antiprotozoal properties. It has been found to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria, as well as various protozoa, including Giardia lamblia and Entamoeba histolytica. Furazolidone has also been used in the treatment of Helicobacter pylori infections, which can cause peptic ulcers and gastric cancer.
Propriétés
IUPAC Name |
1-[(5-nitrofuran-2-yl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c19-18(20)14-5-4-12(21-14)11-16-7-9-17(10-8-16)13-3-1-2-6-15-13/h1-6H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOROAHHMUIRMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(O2)[N+](=O)[O-])C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{3-chloro-4-[3-(2,3-dimethylphenoxy)propoxy]-5-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5063720.png)
![N-1,3-benzodioxol-5-yl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5063721.png)
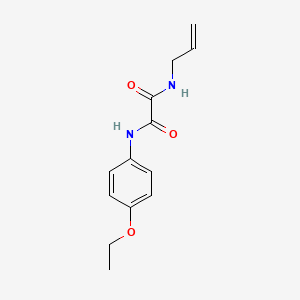
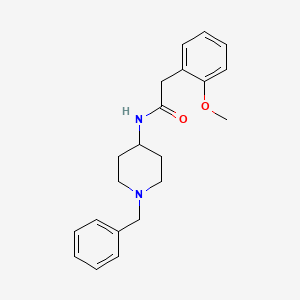
![5-[(3,4-dimethylphenoxy)methyl]-N-[3-(methylthio)benzyl]-3-isoxazolecarboxamide](/img/structure/B5063748.png)
![3-({[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5063768.png)
![N-{1-[1-(4-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5063769.png)
![2-{[2-(2-furyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B5063776.png)
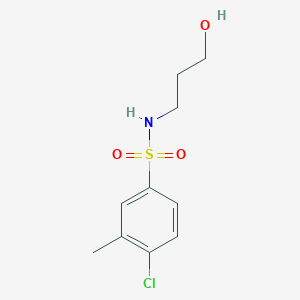
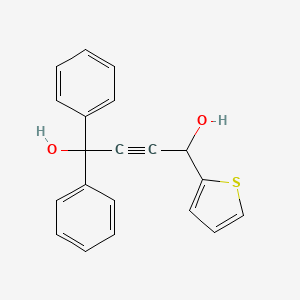
![3-{[4-(2-fluorobenzyl)-1-piperidinyl]methyl}pyridine bis(trifluoroacetate)](/img/structure/B5063785.png)
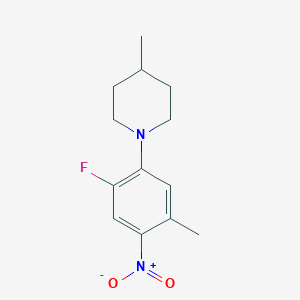
![3,4-dichloro-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(3-methoxyphenyl)-2-oxoethyl]benzamide](/img/structure/B5063790.png)